2-Ethylcyclopentane-1-thiol

Description

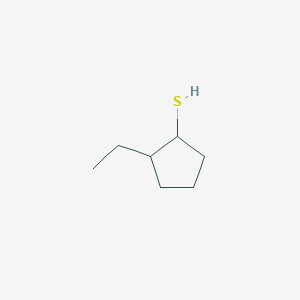

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14S |

|---|---|

Molecular Weight |

130.25 g/mol |

IUPAC Name |

2-ethylcyclopentane-1-thiol |

InChI |

InChI=1S/C7H14S/c1-2-6-4-3-5-7(6)8/h6-8H,2-5H2,1H3 |

InChI Key |

GOAIJHUNJLUOBF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC1S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Ethylcyclopentane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 2-Ethylcyclopentane-1-thiol. Due to a lack of available direct experimental data for this specific compound, this guide leverages computational chemistry to predict its structural and spectroscopic properties. A plausible synthetic route from a commercially available precursor is also detailed, providing a theoretical framework for its practical preparation and characterization. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields who may be interested in this molecule.

Chemical Identity and Computed Properties

This compound is a cyclic thiol with the chemical formula C₇H₁₄S.[1] It features a five-membered cyclopentane ring substituted with an ethyl group at the 2-position and a thiol group at the 1-position. The presence of two stereocenters at positions 1 and 2 implies the existence of four possible stereoisomers (cis and trans enantiomeric pairs).

| Property | Value | Source |

| Molecular Formula | C₇H₁₄S | PubChem[1] |

| Molecular Weight | 130.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CCC1CCCC1S | PubChem[1] |

| InChI | InChI=1S/C7H14S/c1-2-6-4-3-5-7(6)8/h6-8H,2-5H2,1H3 | PubChem[1] |

| XLogP3 | 2.6 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Polar Surface Area | 1 Ų | PubChem (Computed)[1] |

Predicted Chemical Structure and Bonding

The three-dimensional structure and bonding parameters of the cis and trans diastereomers of this compound were predicted using computational chemistry methods. Geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. The following tables summarize the key predicted bond lengths, bond angles, and dihedral angles for the most stable conformers.

Note: The following data is computationally derived and serves as an estimation. Experimental verification is required for confirmation.

Predicted Bond Lengths

| Bond | Predicted Length (Å) - cis isomer | Predicted Length (Å) - trans isomer |

| C-S | 1.835 | 1.836 |

| S-H | 1.345 | 1.345 |

| C1-C2 | 1.542 | 1.543 |

| C2-C(ethyl) | 1.538 | 1.539 |

| C(ethyl)-C(methyl) | 1.529 | 1.529 |

Predicted Bond Angles

| Angle | Predicted Angle (°) - cis isomer | Predicted Angle (°) - trans isomer |

| C-S-H | 96.5 | 96.4 |

| C2-C1-S | 112.8 | 113.1 |

| C1-C2-C(ethyl) | 114.5 | 115.0 |

| C2-C(ethyl)-C(methyl) | 112.3 | 112.4 |

Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) - cis isomer | Predicted Angle (°) - trans isomer |

| H-S-C1-C2 | -65.2 | 178.5 |

| S-C1-C2-C(ethyl) | 45.1 | -160.2 |

| C1-C2-C(ethyl)-C(methyl) | 175.8 | 65.7 |

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of the corresponding thioketone, which can be prepared from the commercially available 2-ethylcyclopentan-1-one.

Step 1: Thionation of 2-Ethylcyclopentan-1-one to 2-Ethylcyclopentane-1-thione

-

Reagents: 2-Ethylcyclopentan-1-one, Lawesson's reagent, anhydrous toluene.

-

Procedure:

-

To a solution of 2-ethylcyclopentan-1-one (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq) in one portion under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-ethylcyclopentane-1-thione.

-

Step 2: Reduction of 2-Ethylcyclopentane-1-thione to this compound

-

Reagents: 2-Ethylcyclopentane-1-thione, sodium borohydride, anhydrous ethanol.

-

Procedure:

-

Dissolve 2-ethylcyclopentane-1-thione (1.0 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is neutral.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude thiol by distillation or column chromatography to obtain this compound.

-

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product.

-

Infrared (IR) Spectroscopy: The presence of the S-H stretching vibration should be confirmed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition.

Predicted Spectroscopic Data

The following spectroscopic data have been predicted computationally and should be used as a reference for experimental characterization.

Predicted ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted Shift (ppm) - cis isomer | Predicted Shift (ppm) - trans isomer |

| SH | 1.3 - 1.8 | 1.3 - 1.8 |

| H1 | 3.1 - 3.4 | 2.9 - 3.2 |

| H2 | 1.8 - 2.1 | 1.9 - 2.2 |

| Ethyl CH₂ | 1.4 - 1.7 | 1.5 - 1.8 |

| Ethyl CH₃ | 0.9 - 1.1 | 0.9 - 1.1 |

| Cyclopentyl CH₂ | 1.2 - 2.0 | 1.2 - 2.0 |

Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon | Predicted Shift (ppm) - cis isomer | Predicted Shift (ppm) - trans isomer |

| C1 | 45 - 50 | 46 - 51 |

| C2 | 40 - 45 | 41 - 46 |

| Ethyl CH₂ | 25 - 30 | 26 - 31 |

| Ethyl CH₃ | 11 - 14 | 11 - 14 |

| Cyclopentyl C3 | 30 - 35 | 31 - 36 |

| Cyclopentyl C4 | 22 - 27 | 23 - 28 |

| Cyclopentyl C5 | 32 - 37 | 33 - 38 |

Predicted Key IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| S-H stretch | 2550 - 2600 |

| C-H stretch (sp³) | 2850 - 3000 |

| CH₂ bend | 1450 - 1470 |

| C-S stretch | 600 - 700 |

Workflow and Pathway Visualizations

The following diagrams illustrate the proposed synthetic workflow and a conceptual logical relationship for the characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

Conclusion

This technical guide provides a detailed theoretical framework for the chemical structure, bonding, and synthesis of this compound. The computationally derived data offers valuable insights into its molecular geometry and spectroscopic properties, which can guide future experimental work. The proposed synthetic protocol presents a viable method for its preparation. This information serves as a crucial starting point for researchers and professionals interested in exploring the potential applications of this compound in various scientific domains. Experimental validation of the presented data is highly recommended.

References

Synthesis of 2-Ethylcyclopentane-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details potential synthesis pathways for 2-Ethylcyclopentane-1-thiol, a sulfur-containing organic compound. The information provided herein is intended for a scientific audience and outlines key chemical transformations, including detailed experimental protocols and data presented for comparative analysis.

Introduction

This compound is a cyclic thiol with potential applications in various fields of chemical research and development. Its synthesis is not widely documented in readily available literature, necessitating the exploration of established synthetic methodologies for analogous compounds. This guide proposes three plausible synthesis pathways starting from commercially available or readily accessible precursors: 2-ethylcyclopentanol, 2-ethylcyclopentanone, and 1-ethylcyclopentene. Each pathway is presented with detailed experimental procedures adapted from established organic chemistry literature.

Pathway 1: Synthesis from 2-Ethylcyclopentanol

This pathway involves the conversion of the hydroxyl group of 2-ethylcyclopentanol into a good leaving group, followed by nucleophilic substitution with a sulfur-containing nucleophile. Two common strategies for this transformation are presented: conversion to an alkyl bromide and conversion to a tosylate.

Option A: Via 2-Ethylcyclopentyl Bromide

This route involves the bromination of 2-ethylcyclopentanol using phosphorus tribromide (PBr₃), followed by reaction with a sulfur nucleophile like sodium hydrosulfide or thiourea.

Experimental Protocol:

Step 1: Synthesis of 2-Ethylcyclopentyl Bromide

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-ethylcyclopentanol.

-

Cool the flask in an ice bath and slowly add phosphorus tribromide (PBr₃) dropwise with stirring. The reaction is typically performed in a 1:3 molar ratio of alcohol to PBr₃.[1][2][3]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified time (typically 1-3 hours) to ensure complete reaction.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-ethylcyclopentyl bromide.

-

Purify the product by distillation.

Step 2a: Synthesis of this compound using Sodium Hydrosulfide

-

In a round-bottom flask, dissolve sodium hydrosulfide (NaSH) in ethanol. An excess of NaSH is typically used to minimize the formation of the corresponding sulfide byproduct.[4][5]

-

Add the prepared 2-ethylcyclopentyl bromide to the solution.

-

Heat the mixture under reflux with stirring for several hours.

-

After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting this compound by distillation.

Step 2b: Synthesis of this compound using Thiourea

-

Dissolve 2-ethylcyclopentyl bromide and thiourea in ethanol and heat the mixture under reflux. This forms the intermediate S-(2-ethylcyclopentyl)isothiouronium bromide.[5][6][7]

-

After the reaction is complete, add a solution of sodium hydroxide to the reaction mixture and continue to heat under reflux to hydrolyze the isothiouronium salt.

-

Cool the mixture, acidify with a dilute acid (e.g., HCl), and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent.

-

Purify the final product, this compound, by distillation.

Option B: Via 2-Ethylcyclopentyl Tosylate

This method involves the tosylation of 2-ethylcyclopentanol, converting the hydroxyl into an excellent leaving group, which is then displaced by a sulfur nucleophile.

Experimental Protocol:

Step 1: Synthesis of 2-Ethylcyclopentyl Tosylate

-

Dissolve 2-ethylcyclopentanol in pyridine or dichloromethane and cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) in portions with stirring.

-

Allow the reaction to proceed at a low temperature (e.g., 0 °C to room temperature) until completion, which can be monitored by thin-layer chromatography.

-

Pour the reaction mixture into cold water and extract with an organic solvent.

-

Wash the organic extract successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-ethylcyclopentyl tosylate.

Step 2: Synthesis of this compound from the Tosylate

-

The procedure is analogous to the reaction with the alkyl bromide (Pathway 1, Option A, Step 2a or 2b), using the prepared 2-ethylcyclopentyl tosylate as the substrate. The reaction with thiourea followed by hydrolysis is a common method.[8][9][10]

Quantitative Data (Illustrative)

| Step | Reactants | Reagents & Solvents | Typical Yield (%) |

| Bromination | 2-Ethylcyclopentanol | PBr₃ | 60-80 |

| Thiolation (NaSH) | 2-Ethylcyclopentyl Bromide | NaSH, Ethanol | 50-70 |

| Thiolation (Thiourea) | 2-Ethylcyclopentyl Bromide | Thiourea, NaOH, EtOH | 60-85 |

| Tosylation | 2-Ethylcyclopentanol | TsCl, Pyridine | 80-95 |

| Thiolation from Tosylate (Thiourea) | 2-Ethylcyclopentyl Tosylate | Thiourea, NaOH, EtOH | 70-90 |

Note: Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions.

Pathway 2: Synthesis from 2-Ethylcyclopentanone

This pathway begins with the reduction of the ketone to the corresponding secondary alcohol, which can then be converted to the thiol as described in Pathway 1. An alternative route involves the conversion of the ketone to a thione, followed by reduction.

Experimental Protocol:

Step 1: Reduction of 2-Ethylcyclopentanone to 2-Ethylcyclopentanol

-

Dissolve 2-ethylcyclopentanone in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.[11][12][13][14]

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Carefully add water to quench the excess NaBH₄, followed by a dilute acid to neutralize the mixture.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 2-ethylcyclopentanol, which can be used in Pathway 1 without further purification if desired.

Step 2: Conversion of 2-Ethylcyclopentanol to this compound

-

Follow the procedures outlined in Pathway 1 (Option A or B).

Alternative Step 2: Conversion to Thione and Reduction

-

Thionation: Convert 2-ethylcyclopentanone to 2-ethylcyclopentane-1-thione using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a solvent like toluene or xylene under reflux.

-

Reduction: The resulting thione can then be reduced to the thiol using a reducing agent such as sodium borohydride. This reduction is typically carried out in a protic solvent.

Quantitative Data (Illustrative)

| Step | Reactants | Reagents & Solvents | Typical Yield (%) |

| Ketone Reduction | 2-Ethylcyclopentanone | NaBH₄, Methanol | 85-95 |

| Subsequent steps | (See Pathway 1) |

Pathway 3: Synthesis from 1-Ethylcyclopentene

This pathway involves the addition of a thiol group across the double bond of 1-ethylcyclopentene. A common method for this transformation is the anti-Markovnikov addition of a thiol-containing reagent, often initiated by a radical initiator.

Experimental Protocol:

Anti-Markovnikov Hydrothiolation

-

In a suitable flask, dissolve 1-ethylcyclopentene in a solvent.

-

Add a source of the thiol group, such as thioacetic acid, and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture under an inert atmosphere. The anti-Markovnikov addition will yield S-(2-ethylcyclopentyl) ethanethioate.

-

After the reaction is complete, the thioacetate can be hydrolyzed to the desired thiol by treatment with a base (e.g., sodium hydroxide in methanol), followed by acidic workup.

Quantitative Data (Illustrative)

| Step | Reactants | Reagents & Solvents | Typical Yield (%) |

| Hydrothiolation | 1-Ethylcyclopentene | Thioacetic acid, AIBN | 70-90 |

| Hydrolysis | Thioacetate intermediate | NaOH, Methanol | 80-95 |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.

Figure 1: Overview of the primary synthesis pathways for this compound.

Figure 2: Detailed experimental workflow for Pathway 1A.

Conclusion

This technical guide has outlined three plausible and chemically sound pathways for the synthesis of this compound. The choice of a specific pathway will depend on factors such as the availability and cost of starting materials, desired yield and purity, and the laboratory's capabilities. The provided experimental protocols are based on well-established chemical transformations and serve as a detailed guide for researchers in the field. It is recommended that all reactions be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions. Further optimization of reaction conditions may be necessary to achieve the desired outcomes.

References

- 1. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ias.ac.in [ias.ac.in]

- 7. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 2024.sci-hub.st [2024.sci-hub.st]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Conversion of alcohols to thiols via tosylate intermediates | Semantic Scholar [semanticscholar.org]

- 11. Sodium Borohydride [commonorganicchemistry.com]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. youtube.com [youtube.com]

- 14. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

An In-depth Technical Guide to 2-Ethylcyclopentane-1-thiol

This technical guide provides a comprehensive overview of 2-Ethylcyclopentane-1-thiol, including its chemical identity, physicochemical properties, and generalized experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity

-

Synonyms:

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C7H14S | [1] |

| Molecular Weight | 130.25 g/mol | [1][3] |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 130.08162162 Da | [1] |

| Monoisotopic Mass | 130.08162162 Da | [1] |

| Topological Polar Surface Area | 1 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

Experimental Protocols

A common and effective method for the synthesis of alkylthiols is through the nucleophilic substitution of an alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea.

3.1.1. Synthesis via Alkyl Halide and Sodium Hydrosulfide

This method involves a direct SN2 reaction between an appropriate alkyl halide (e.g., 1-bromo-2-ethylcyclopentane) and sodium hydrosulfide (NaSH).

-

Materials:

-

1-bromo-2-ethylcyclopentane

-

Sodium hydrosulfide (NaSH)

-

Ethanol (or another suitable polar aprotic solvent)

-

Hydrochloric acid (HCl), dilute

-

Sodium sulfate (Na2SO4), anhydrous

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Deionized water

-

-

Procedure:

-

A solution of sodium hydrosulfide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

1-bromo-2-ethylcyclopentane is added dropwise to the stirred NaSH solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The aqueous layer is acidified with dilute HCl to protonate the thiolate.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed by rotary evaporation to yield the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

3.1.2. Synthesis via Thiourea

This two-step method avoids the formation of dialkyl sulfide byproducts that can occur in the direct reaction with hydrosulfide.[4][5]

-

Materials:

-

1-bromo-2-ethylcyclopentane

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), dilute

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Deionized water

-

-

Procedure:

-

Formation of the Isothiouronium Salt: Equimolar amounts of 1-bromo-2-ethylcyclopentane and thiourea are dissolved in ethanol and heated to reflux for several hours.[4][5] The formation of the S-alkylisothiouronium salt can be monitored by TLC.

-

Hydrolysis: After cooling, a solution of sodium hydroxide is added to the reaction mixture, and it is heated to reflux to hydrolyze the isothiouronium salt.[4]

-

The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

The aqueous residue is acidified with dilute HCl.

-

The product is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to give the crude thiol, which can be purified as described above.

-

Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like thiols.[6][7]

-

Instrumentation:

-

Gas chromatograph (GC) equipped with a capillary column (e.g., DB-5ms or equivalent).

-

Mass spectrometer (MS) detector.

-

-

Sample Preparation:

-

A dilute solution of the purified this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

An internal standard may be added for quantitative analysis.

-

-

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split, depending on the concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis:

-

The retention time of the peak corresponding to this compound is used for its identification.

-

The mass spectrum of the peak is compared with a reference library (if available) or analyzed for characteristic fragmentation patterns of alkylthiols to confirm the identity of the compound.

-

For quantitative analysis, the peak area of the analyte is compared to the peak area of the internal standard.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of an alkylthiol such as this compound.

Caption: General workflow for the synthesis and analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activities of this compound or its involvement in any signaling pathways. Thiols are a class of compounds known to participate in a variety of biological processes, often related to redox signaling and detoxification, primarily through the action of glutathione and cysteine residues in proteins.[8] Further research is required to elucidate any specific biological roles of this compound.

References

- 1. sfrbm.org [sfrbm.org]

- 2. This compound | C7H14S | CID 20442817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on 2-Ethylcyclopentane-1-thiol

This guide provides an overview of the fundamental molecular properties of 2-Ethylcyclopentane-1-thiol, a sulfur-containing organic compound. The information presented is intended for researchers, scientists, and professionals engaged in drug development and other scientific disciplines where the precise molecular characteristics of chemical compounds are critical.

Molecular Properties

The core quantitative data for this compound are summarized in the table below. This information is essential for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.

| Property | Value |

| Molecular Formula | C7H14S |

| Molecular Weight | 130.25 g/mol [1] |

Chemical Structure

The molecular structure of this compound consists of a five-membered cyclopentane ring substituted with an ethyl group and a thiol (sulfhydryl) group. The precise arrangement of these functional groups dictates the compound's chemical reactivity and physical properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound can be found in specialized chemical literature and databases. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the compound. For quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector are often utilized. The specific parameters for these experiments, including solvent systems, temperature programs, and detection methods, would be tailored to the specific research objectives.

References

Spectroscopic Analysis of 2-Ethylcyclopentane-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Ethylcyclopentane-1-thiol. Due to the limited availability of experimental data for this specific compound, this guide leverages predictive models and comparative data from analogous structures to offer a detailed characterization. This document is intended to support researchers in the identification, characterization, and quality control of this compound and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| SH | 1.3 - 1.6 | t |

| CH-SH | 3.0 - 3.4 | m |

| CH-CH₂CH₃ | 1.8 - 2.2 | m |

| CH₂ (ethyl) | 1.4 - 1.7 | quintet |

| CH₃ (ethyl) | 0.8 - 1.1 | t |

| Cyclopentane CH₂ | 1.2 - 2.0 | m |

Predictions are based on standard chemical shift values and spin-spin coupling patterns.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH-SH | 45 - 55 |

| CH-CH₂CH₃ | 40 - 50 |

| CH₂ (ethyl) | 25 - 35 |

| CH₃ (ethyl) | 10 - 15 |

| Cyclopentane CH₂ | 20 - 40 |

Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0 ppm.

Table 3: Predicted Major Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 101 | [M - CH₂CH₃]⁺ |

| 97 | [M - SH]⁺ |

| 83 | [M - CH₂CH₂SH]⁺ |

| 69 | [C₅H₉]⁺ |

| 47 | [CH₂SH]⁺ |

Fragmentation patterns are predicted based on the stability of resulting carbocations and radical species.

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| S-H stretch | 2550 - 2600 | Weak |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| CH₂ bend | 1450 - 1470 | Medium |

| CH₃ bend | 1370 - 1380 | Medium |

These predictions are based on typical IR absorption frequencies for thiols and alkanes.[1][2][3][4][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

2.2 Mass Spectrometry (MS)

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

2.3 Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The sample is placed in the IR beam path. The instrument records an interferogram, which is then mathematically converted to an IR spectrum (transmittance or absorbance vs. wavenumber). A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Discovery and History of Cyclopentanethiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanethiol and its derivatives represent a fascinating and evolving class of sulfur-containing cyclic organic compounds. From their foundational roots in the broader history of thiol chemistry to their modern applications in drug discovery and materials science, these molecules have garnered significant interest. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of cyclopentanethiol derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Historical Perspective and Discovery

While the precise first synthesis of cyclopentanethiol is not prominently documented in easily accessible historical records, its discovery is intrinsically linked to the broader exploration of thiols, or mercaptans, which were first synthesized in the 19th century. The characteristic and often potent odor of thiols made them readily identifiable, and early synthetic methods generally involved the reaction of an alkyl halide with a source of sulfhydryl ions.

A significant milestone in the general synthesis of mercaptans from alcohols was reported in 1946, providing a more accessible route to these compounds. The synthesis of cyclic thiols like cyclopentanethiol likely followed established methods for creating carbon-sulfur bonds on a pre-existing cyclic scaffold. Early methods for the preparation of mercaptans included the reaction of olefins with hydrogen sulfide, a process that was studied with various catalysts throughout the early to mid-20th century.

The development of more sophisticated synthetic methodologies in the latter half of the 20th century, including the use of organometallic reagents and advanced catalytic systems, has greatly expanded the ability to synthesize a wide array of functionalized cyclopentanethiol derivatives. This has paved the way for their exploration in various applications, most notably in the development of novel therapeutic agents.

Synthetic Methodologies

The synthesis of cyclopentanethiol and its derivatives can be achieved through several key pathways, starting from readily available cyclopentane precursors.

Synthesis of Cyclopentanethiol

A common and straightforward method for the preparation of the parent cyclopentanethiol involves the nucleophilic substitution of a cyclopentyl halide with a hydrosulfide salt.

Experimental Protocol: Synthesis of Cyclopentanethiol from Cyclopentyl Bromide [1]

-

Reaction Setup: A solution of potassium hydrosulfide is prepared by saturating a solution of potassium hydroxide in ethanol with hydrogen sulfide gas until the solution is acidic to a phenolphthalein indicator.

-

Nucleophilic Substitution: Cyclopentyl bromide is added dropwise to the ethanolic potassium hydrosulfide solution with stirring.

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period to ensure complete conversion.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude cyclopentanethiol is then purified by fractional distillation.

Another established method utilizes the reaction of cyclopentanone.

Experimental Protocol: Synthesis of Cyclopentanethiol from Cyclopentanone [2]

-

Formation of Dithioacetal: Cyclopentanone is reacted with a dithiol, such as 1,2-ethanedithiol, in the presence of a Lewis acid catalyst to form the corresponding dithioacetal.

-

Reduction: The dithioacetal is then reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or by treatment with an alkali metal, to cleave the C-S bonds and generate the thiol.

-

Work-up and Purification: The reaction is carefully quenched, and the product is extracted and purified by distillation.

Synthesis of Substituted Cyclopentanethiol Derivatives

The synthesis of substituted cyclopentanethiol derivatives often involves the introduction of the thiol group onto a pre-functionalized cyclopentane ring or the modification of a cyclopentanethiol scaffold.

Experimental Protocol: Michael Addition for the Synthesis of 3-Substituted Cyclopentanethiol Derivatives

-

Reaction Setup: A solution of a thiol-containing tag or linker is prepared in a suitable solvent.

-

Michael Addition: 4-Cyclopentene-1,3-dione is added to the thiol solution. The reaction proceeds via a Michael addition of the thiol to the α,β-unsaturated ketone.

-

Reaction Conditions: The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC).

-

Purification: The resulting 3-(thio-substituted)cyclopentane-1,3-dione can be purified by column chromatography.

Applications in Drug Development

Cyclopentanethiol derivatives have emerged as promising scaffolds in the development of novel therapeutic agents across various disease areas, including infectious diseases, inflammation, and cancer.

Antiviral Activity

A notable application of cyclopentane derivatives is in the development of neuraminidase inhibitors for the treatment of influenza. These compounds are designed to mimic the natural substrate of the neuraminidase enzyme, thereby preventing the release of new viral particles from infected cells.

Table 1: In Vitro Anti-Influenza Virus Activities of Cyclopentane Neuraminidase Inhibitors [3]

| Compound | Virus Strain | EC₅₀ (µM) |

| RWJ-270201 | A/Texas/36/91 (H1N1) | ≤1.5 |

| BCX-1827 | A/Texas/36/91 (H1N1) | ≤1.5 |

| BCX-1898 | A/Texas/36/91 (H1N1) | ≤1.5 |

| BCX-1923 | A/Texas/36/91 (H1N1) | ≤1.5 |

| RWJ-270201 | Avian H5N1 | <0.3 |

| BCX-1827 | Avian H5N1 | <0.3 |

| RWJ-270201 | B/Beijing/184/93 | <0.2 |

| BCX-1827 | B/Beijing/184/93 | <0.2 |

Additionally, highly functionalized cyclopentane derivatives have shown potent activity against other viruses, including hepatitis C and dengue virus.[4]

Anti-inflammatory Activity

Certain cyclopentene derivatives isolated from natural sources, such as the inner bark of Tabebuia avellanedae, have demonstrated significant anti-inflammatory effects. These compounds have been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE₂), key mediators of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[5]

Table 2: Anti-inflammatory Activity of Cyclopentene Derivatives [5]

| Compound | Effect on NO Production | Effect on PGE₂ Production |

| Avellaneine B (2) | Dose-dependent reduction | - |

| Avellaneine C (3) | Dose-dependent reduction | - |

| Avellaneine D (4) | Dose-dependent reduction | - |

| Known Compound (6) | Dose-dependent reduction | Dose-dependent reduction |

| Avellaneine E (7) | Dose-dependent reduction | Dose-dependent reduction |

Anticancer Activity

Cyclopentane-fused anthraquinone derivatives have been synthesized and evaluated for their antitumor activity. These compounds have shown remarkable antiproliferative potency against various mammalian tumor cell lines, including those with multidrug resistance.[6] Their mechanism of action involves interaction with DNA, inhibition of topoisomerase 1, and the induction of reactive oxygen species (ROS).

Table 3: Anticancer Activity of Cyclopentane-Fused Anthraquinone Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Derivative 1 | MDA-MB-468 | Data not specified in abstract |

| Derivative 2 | MDA-MB-468 | Data not specified in abstract |

Note: Specific IC₅₀ values were not provided in the abstract of the cited source, but the compounds were reported to have remarkable antiproliferative potency.

Fungicidal Activity

Derivatives of cyclopentane have been developed as potent fungicides. For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives incorporating a cyclopentane moiety have been synthesized and shown to exhibit excellent fungicidal activities against cucumber downy mildew.

Table 4: Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [7]

| Compound | EC₅₀ (mg/L) vs. Pseudoperonospora cubensis |

| 4a | 4.69 |

| 4f | 1.96 |

| Diflumetorim (control) | 21.44 |

| Flumorph (control) | 7.55 |

Signaling Pathways and Mechanisms of Action

The biological activities of cyclopentanethiol derivatives are mediated through their interaction with specific cellular targets and signaling pathways. A key pathway implicated in the action of some cyclopentenone-containing derivatives is the NF-κB signaling cascade, a central regulator of inflammation and immune responses.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is held in an inactive state in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some cyclopentenone derivatives can inhibit this pathway, thereby exerting anti-inflammatory effects.

Caption: Inhibition of the canonical NF-κB signaling pathway by a cyclopentenone derivative.

Experimental Workflow: Synthesis and Antiviral Screening

The discovery of novel antiviral cyclopentanethiol derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General workflow for the synthesis and antiviral screening of cyclopentanethiol derivatives.

Conclusion

The field of cyclopentanethiol chemistry has evolved significantly from its origins in fundamental thiol synthesis. The versatility of the cyclopentane scaffold, combined with the unique properties of the thiol group, has enabled the development of a diverse range of derivatives with significant biological activities. As demonstrated in this guide, these compounds have shown considerable promise as antiviral, anti-inflammatory, anticancer, and fungicidal agents. The continued exploration of novel synthetic routes, coupled with a deeper understanding of their mechanisms of action through techniques like structure-activity relationship studies, will undoubtedly lead to the discovery of new and more potent therapeutic agents based on the cyclopentanethiol core. This area of research remains a vibrant and promising frontier for medicinal chemists and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. CN1035002C - Process for the preparation of cyclopentene and derivatives of cyclopentane and cyclohexane - Google Patents [patents.google.com]

- 3. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cusabio.com [cusabio.com]

- 6. US4154952A - Process for the production of substituted cyclopropane derivatives - Google Patents [patents.google.com]

- 7. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Potent World of Sulfur-Containing Alicyclic Compounds: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Sulfur-containing alicyclic compounds, a unique class of molecules featuring a non-aromatic ring structure incorporating one or more sulfur atoms, have emerged as a compelling area of interest in medicinal chemistry and drug discovery. Their diverse and potent biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and calcium channel modulation, have positioned them as promising scaffolds for the development of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Cellular Proliferation and Survival

A significant body of research highlights the potent cytotoxic and antiproliferative effects of sulfur-containing alicyclic compounds against various cancer cell lines. These compounds have been shown to induce apoptosis, arrest the cell cycle, and interfere with key signaling pathways essential for tumor growth and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative sulfur-containing alicyclic compounds, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thieno[2,3-c]pyridine | Compound 6i (thiomorpholine substituted) | HSC3 (Head and Neck) | 10.8 | [1] |

| T47D (Breast) | 11.7 | [1] | ||

| RKO (Colorectal) | 12.4 | [1] | ||

| MCF7 (Breast) | 16.4 | [1] | ||

| Compound 6a | HSC3 (Head and Neck) | 14.5 | [1] | |

| RKO (Colorectal) | 24.4 | [1] | ||

| Thiophene Derivative | Compound 480 | HeLa (Cervical) | 12.61 (µg/mL) | [2] |

| Hep G2 (Liver) | 33.42 (µg/mL) | [2] | ||

| Thiazolidinone | Compound 2h | AGS (Gastric) | 1.57 (GI50) | [3] |

| DLD-1 (Colon) | 1.57 (GI50) | [3] | ||

| MCF-7 (Breast) | 1.57 (GI50) | [3] | ||

| MDA-MB-231 (Breast) | 1.57 (GI50) | [3] | ||

| Thienopyrimidine | 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | -31.02 (GP) | [4] |

Note: GI50 refers to the concentration for 50% growth inhibition. GP refers to Growth Percent.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[5]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Sulfur-containing alicyclic test compound

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Inhibition of Heat Shock Protein 90 (Hsp90)

Several thieno[2,3-c]pyridine derivatives have been identified as potential inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and metastasis.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately triggering cell cycle arrest and apoptosis.

Caption: Inhibition of Hsp90 by a thieno[2,3-c]pyridine derivative.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Sulfur-containing alicyclic compounds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected sulfur-containing compounds against various microbial strains.

| Compound Class | Specific Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Thienopyrimidine-Sulfonamide Hybrid | Compound 4ii | Staphylococcus aureus | >250 | [6] |

| Escherichia coli | >250 | [6] | ||

| Candida albicans | 62.5 | [6] | ||

| Candida parapsilosis | 125 | [6] | ||

| Compound 8iii | Staphylococcus aureus | 250 | [6] | |

| Escherichia coli | 125 | [6] | ||

| Candida albicans | 31.25 | [6] | ||

| Candida parapsilosis | 62.5 | [6] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][7][8]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sulfur-containing alicyclic test compound

-

Sterile 96-well microtiter plates

-

Inoculum suspension of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Positive control (broth with inoculum, no compound)

-

Negative control (broth only)

-

Microplate incubator

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound, as well as to the positive control well.

-

Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Certain sulfur-containing compounds, particularly those derived from natural sources like garlic, have been shown to possess potent anti-inflammatory properties. These compounds can modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][9]

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

The NF-κB and MAPK signaling pathways are central to the production of pro-inflammatory mediators. Sulfur-containing compounds can inhibit these pathways, leading to a reduction in inflammation.

Caption: Inhibition of NF-κB and MAPK pathways by sulfur compounds.

Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of MAPKs, which is indicative of their activation.[10][11]

Materials:

-

Cells or tissues treated with the sulfur-containing compound and/or an inflammatory stimulus

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)

-

Primary antibodies specific for phosphorylated and total forms of MAPKs (e.g., p-p38, p38, p-ERK, ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells or tissues in lysis buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with a primary antibody that recognizes the total (phosphorylated and unphosphorylated) form of the MAPK.

-

Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The level of MAPK activation is determined by the ratio of the phosphorylated protein to the total protein.

Calcium Channel Blocking Activity

Certain dithiane derivatives have been identified as effective inhibitors of calcium ion influx, suggesting their potential as calcium channel blockers for the treatment of cardiovascular and neurological disorders.

Experimental Protocol: Calcium Influx Assay Using Fura-2 AM

The Fura-2 AM assay is a ratiometric fluorescence method used to measure intracellular calcium concentrations and assess the effect of compounds on calcium influx.[12][13][14][15][16]

Materials:

-

Cells of interest (e.g., neuronal or smooth muscle cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other suitable buffer

-

Depolarizing agent (e.g., high potassium solution)

-

Test compound (dithiane derivative)

-

Fluorescence microscope or plate reader with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in a suitable buffer to allow the dye to enter the cells.

-

De-esterification: Wash the cells to remove extracellular dye and allow time for intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.

-

Baseline Measurement: Measure the baseline fluorescence ratio (F340/F380) of the cells before stimulation.

-

Compound Incubation: Add the dithiane test compound at various concentrations to the cells and incubate for a specific period.

-

Stimulation: Induce calcium influx by adding a depolarizing agent (e.g., high potassium solution).

-

Fluorescence Measurement: Continuously measure the fluorescence ratio (F340/F380) over time. An increase in the ratio indicates an increase in intracellular calcium concentration.

-

Data Analysis: Compare the increase in the fluorescence ratio in the presence of the test compound to that of the control (no compound). A reduction in the ratio increase indicates inhibition of calcium influx. The inhibitory effect can be quantified and IC50 values can be determined.

References

- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 4. youtube.com [youtube.com]

- 5. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Antimicrobial Activity in Host-Mimicking Media and In Vivo Toxicity of Antimicrobial Polymers as Functional Mimics of AMPs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ionbiosciences.com [ionbiosciences.com]

- 15. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

Potential Research Areas for Substituted Thiols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thiols, organic compounds containing the sulfhydryl (-SH) functional group, are a versatile class of molecules with profound implications across various scientific disciplines. Their unique chemical properties, including high nucleophilicity, redox activity, and strong metal-binding affinity, make them invaluable tools in drug discovery, materials science, and diagnostics.[1][2] This technical guide provides an in-depth exploration of key research areas for substituted thiols, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate further investigation and innovation in this dynamic field.

Covalent Inhibitors in Drug Discovery

The strategic targeting of nucleophilic amino acid residues, particularly cysteine, within protein active sites has emerged as a powerful approach in drug design. Substituted thiols can act as "warheads" in covalent inhibitors, forming a stable covalent bond with the target protein, which can lead to enhanced potency, prolonged duration of action, and improved selectivity.[3]

Quantitative Data: Covalent Inhibitor Potency

The efficacy of covalent inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for a selection of substituted thiol-containing covalent inhibitors against various protein targets.

| Inhibitor Class | Specific Compound | Target Enzyme | IC50 Value | Reference |

| Thiol-Reactive Fragments | CFA-benzothiazole 30 | Papain | Moderate inhibition at 100 µM | [4] |

| Thiol-Reactive Fragments | Electrophile 3-based library | Papain | Three nonpeptidic inhibitors identified | [5] |

| Michael Acceptors | Ethacrynic acid analogues | SARS-CoV-2 Mpro | Correlation between reactivity and inhibition | [3][6] |

Experimental Protocol: Screening for Covalent Inhibitors of Cysteine Proteases

This protocol outlines a fluorescence-based assay to screen a library of thiol-reactive compounds for inhibitory activity against a model cysteine protease, such as papain.[4]

Materials:

-

Cysteine protease (e.g., papain)

-

Fluorogenic peptide substrate for the protease

-

Library of substituted thiol compounds (covalent inhibitor candidates)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4, containing a reducing agent like DTT)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the cysteine protease in the assay buffer.

-

Prepare stock solutions of the library compounds in a suitable solvent (e.g., DMSO).

-

In the wells of a 96-well microplate, add the assay buffer.

-

Add the library compounds to the wells to achieve the desired final screening concentration. Include a vehicle control (DMSO only) and a positive control inhibitor.

-

Add the cysteine protease to the wells and incubate for a defined period (e.g., 30 minutes) to allow for covalent modification.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each library compound relative to the vehicle control.

-

Compounds showing significant inhibition can be selected for further characterization, including determination of IC50 values and confirmation of covalent binding through techniques like mass spectrometry.

Logical Workflow: Rational Design of Covalent Inhibitors

The rational design of targeted covalent inhibitors involves a multi-step process that combines computational and experimental approaches.

Thiolated Polymers for Targeted Drug Delivery

Thiolated polymers, or "thiomers," are biocompatible polymers that have been modified to introduce free thiol groups. These materials exhibit enhanced mucoadhesive properties due to the formation of disulfide bonds with cysteine-rich domains in mucus, making them excellent candidates for targeted drug delivery to mucosal surfaces.[7]

Quantitative Data: Mucoadhesive Strength of Thiolated Polymers

The mucoadhesive properties of polymers can be quantified by measuring parameters such as the total work of adhesion and the adhesion time on a mucosal surface.

| Polymer | Modification | Total Work of Adhesion (TWA) Improvement Factor | Adhesion Time Improvement Factor | Reference |

| Poly(acrylic) acid (PAA) 450 kDa | Cysteine conjugation | - | 452-fold | [8] |

| PAA 450 kDa | Cysteine-2MNA conjugation | - | 960-fold | [8] |

| Chitosan | 4-thio-butyl-amidine | - | High | [9] |

| PAA | Cysteine-MNA | 1.6-fold | - | [10] |

| PAA | Cysteine-NAC | 2.8-fold | - | [10] |

Experimental Protocol: Synthesis of Thiolated Chitosan

This protocol describes a method for the synthesis of thiolated chitosan by covalently attaching thioglycolic acid (TGA) to the primary amino groups of chitosan.[11][12]

Materials:

-

Chitosan

-

Thioglycolic acid (TGA)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC)

-

N-Hydroxysuccinimide (NHS)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF)

-

Dialysis tubing (e.g., 12-14 kDa MWCO)

-

Deionized water

Procedure:

-

Activation of TGA: In a flask, dissolve EDAC and NHS in DMF. Add TGA to the solution and stir overnight at room temperature to form the reactive NHS-ester of TGA.

-

Preparation of Chitosan Solution: Dissolve chitosan in 1 M HCl and then dilute with deionized water to obtain a desired concentration (e.g., 2.5% w/v).

-

Coupling Reaction: Slowly add the activated TGA solution dropwise to the chitosan solution while stirring. Maintain the pH of the reaction mixture at 5 using 1 M NaOH.

-

Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3 days, with frequent water changes, to remove unreacted reagents and byproducts.

-

Lyophilization: Freeze-dry the purified thiolated chitosan solution to obtain a solid product.

-

Characterization: The degree of thiol substitution can be quantified using Ellman's reagent. The structure can be confirmed by Fourier-transform infrared (FTIR) spectroscopy.

Thiol-Based Fluorescent Probes for Bioimaging

The inherent reactivity of the thiol group can be harnessed to design "turn-on" fluorescent probes for the detection of biologically important molecules. These probes are typically designed with a fluorophore that is quenched in its initial state. Upon reaction of the thiol group with the target analyte, a chemical transformation occurs that releases the fluorophore, resulting in a detectable fluorescent signal.

Signaling Pathway: Detection of Hydrogen Sulfide (H₂S)

Hydrogen sulfide is a gaseous signaling molecule involved in various physiological processes. Thiol-based fluorescent probes can be designed to react specifically with H₂S, enabling its visualization in living cells.

Experimental Protocol: Synthesis and Characterization of a Thiol-Based H₂S Probe

This protocol provides a general framework for the synthesis of a fluorescent probe for H₂S based on the thiolysis of a 7-nitro-1,2,3-benzoxadiazole (NBD) amine.[10]

Materials:

-

Fluorophore with a primary or secondary amine group

-

4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl)

-

Organic solvent (e.g., dichloromethane)

-

Base (e.g., triethylamine)

-

Silica gel for column chromatography

-

NMR and mass spectrometry for characterization

-

Sodium hydrosulfide (NaHS) as an H₂S donor

-

Phosphate buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Synthesis: Dissolve the amine-containing fluorophore and NBD-Cl in an organic solvent. Add a base and stir the reaction at room temperature until completion (monitored by TLC).

-

Purification: Purify the crude product by silica gel column chromatography to obtain the NBD-amine functionalized probe.

-

Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Fluorescence Response to H₂S: Dissolve the probe in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer. Record the fluorescence spectrum. Add a solution of NaHS to the probe solution and record the change in fluorescence intensity over time.

-

Selectivity Studies: Test the fluorescence response of the probe to other biologically relevant thiols (e.g., cysteine, glutathione) and reactive oxygen species to assess its selectivity for H₂S.

Substituted Thiols as Antioxidants

The sulfhydryl group of thiols is readily oxidized, making them effective antioxidants that can protect cells from damage caused by reactive oxygen species (ROS). Glutathione, a tripeptide containing a cysteine residue, is the most abundant endogenous thiol antioxidant.

Quantitative Data: Antioxidant Capacity of Substituted Thiols

The antioxidant capacity of a compound can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

| Compound Class | Specific Compound | DPPH IC50 (µg/mL) | Reference |

| Thieno[2,3-b]thiophene derivative | Compound 3 | 420 | [12] |

| 1,3,4-Thiadiazole-2-thiol derivative | Compound 3b | Potent activity | [13] |

| 1,3,4-Thiadiazole-2-thiol derivative | Compound 3d | Potent activity | [13] |

| 1,3,4-Thiadiazole-2-thiol derivative | Compound 3h | Potent activity | [13] |

| Phenolic Thiazole | Compound 5a | Lower than ascorbic acid | [14] |

| Phenolic Thiazole | Compound 7b | Lower than ascorbic acid | [14] |

Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of antioxidant and detoxification enzymes. Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, leading to its degradation. Electrophilic compounds, including some substituted thiols, can react with cysteine residues on Keap1, causing a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes.[15][16][17]

Mechanism of Action: N-acetylcysteine in Acetaminophen Overdose

Acetaminophen overdose leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes hepatic glutathione stores and causes severe liver damage. N-acetylcysteine (NAC), a substituted thiol, is the standard antidote. NAC serves as a precursor for cysteine, which is the rate-limiting amino acid in glutathione synthesis, thereby replenishing hepatic glutathione levels.[1]

Substituted Thiols in Materials Science

The ability of thiols to form strong bonds with metal surfaces and to undergo reversible disulfide bond formation makes them highly valuable in materials science for applications such as corrosion inhibition and the development of self-healing materials.

Quantitative Data: Corrosion Inhibition Efficiency

Substituted thiols can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The inhibition efficiency (IE) is a measure of how effectively a compound prevents corrosion.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference | |---|---|---|---|---| | 2-thioacetic acid–5-pyridyl-1,3,4-oxadiazole Co(II) complex | Mild Steel | 1 N HNO₃ | 500 ppm | 89.7 |[5] | | 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | Mild Steel | 1.0 M HCl | 500 ppm | 92.5 |[4] | | 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | 0.005 M | 97.1 |[14] | | N-(3-oxo-3-phenylpropyl)thiazol-2-aminium chloride | N80 Steel | 15% Lactic Acid | 0.15% | 97.56 | | | Theophylline-triazole derivative with chloride | API 5L X52 Steel | 1 M HCl | 50 ppm | 94 | |

Experimental Workflow: Evaluation of Corrosion Inhibitors

The evaluation of a new substituted thiol as a corrosion inhibitor typically follows a standardized workflow.

Thiol-Functionalized Gold Nanoparticles

The strong affinity of the thiol group for gold surfaces makes it an ideal linker for the functionalization of gold nanoparticles (AuNPs). Thiol-functionalized AuNPs have found widespread applications in biosensing, bioimaging, and drug delivery due to their unique optical and electronic properties combined with the versatility of surface modification.

Quantitative Data: Physicochemical Characterization of Thiol-Functionalized AuNPs

The size and surface charge (zeta potential) of AuNPs are critical parameters that influence their stability and biological interactions.

| Nanoparticle | Ligand | Size (nm) | Zeta Potential (mV) | Reference |

| Au(20) | None | 20 | Negative | |

| Au(20)L1 | Thiol Ligand 1 | ~100 | Positive | |

| Au(20)L2 | Thiol Ligand 2 | ~20 | Negative | |

| Citrate-capped AuNPs | None | 14 ± 2 | - | |

| Glyco-thiol AuNPs (n=1) | Glyco-thiol | - | -17.5 |

Experimental Protocol: Synthesis of Thiol-Functionalized Gold Nanoparticles

This protocol describes a two-step method for the synthesis of thiol-functionalized AuNPs, involving the initial synthesis of citrate-stabilized AuNPs followed by ligand exchange with a thiol-containing molecule.

Materials:

-

Tetrachloroauric acid trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate

-

Thiol-containing ligand (e.g., 1-β-D-thioglucose)

-

Deionized water

-

Microwave reactor or heating mantle

-

Dialysis tubing

Procedure:

-

Synthesis of Citrate-Stabilized AuNPs:

-

Prepare a solution of HAuCl₄ in deionized water.

-

Rapidly heat the solution to boiling (e.g., using a microwave reactor) with vigorous stirring.

-

Quickly add a solution of trisodium citrate to the boiling gold solution. The color will change from yellow to deep red, indicating the formation of AuNPs.

-

Continue heating and stirring for a defined period (e.g., 20 minutes).

-

Cool the solution to room temperature.

-

-

Ligand Exchange with Thiol:

-

Mix the citrate-stabilized AuNPs with a solution of the thiol-containing ligand.

-

Stir the mixture overnight at room temperature to allow for the replacement of citrate ions with the thiol ligand on the gold surface.

-

-

Purification:

-

Purify the thiol-functionalized AuNPs by dialysis against deionized water to remove excess thiol ligand and citrate.

-

-

Characterization:

-

Characterize the size and morphology of the functionalized AuNPs using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

-

Determine the surface charge by measuring the zeta potential.

-

Confirm the presence of the thiol ligand on the surface using techniques like X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared (FTIR) spectroscopy.

-

Conclusion

The field of substituted thiols presents a rich landscape of research opportunities with significant potential for impact in medicine, materials science, and beyond. The unique reactivity and versatile chemistry of the thiol group continue to be exploited in the rational design of novel therapeutics, advanced materials, and sensitive diagnostic tools. This guide has provided a comprehensive overview of key research areas, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for professionals in the field. Further exploration into the synthesis of novel substituted thiols with tailored properties and the development of innovative applications will undoubtedly continue to drive progress and address pressing scientific and technological challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijcsi.pro [ijcsi.pro]

- 5. researchgate.net [researchgate.net]

- 6. Preactivated thiomers as mucoadhesive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aisberg.unibg.it [aisberg.unibg.it]

- 9. researchgate.net [researchgate.net]

- 10. sjsci.journals.ekb.eg [sjsci.journals.ekb.eg]